Cas no 871571-25-4 (1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene)
1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
- 1-Bromo-5-methyl-2-nitro-4-trifluoromethyl-benzene
- DB-259479
- SB39227
- DTXSID50695809
- CS-0456749
- 871571-25-4
- SCHEMBL311489
- EN300-208472
-
- MDL: MFCD15527579
- Inchi: 1S/C8H5BrF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3
- InChI Key: ZROWPBUUFFSSLF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C(F)(F)F)C=C1[N+](=O)[O-]
Computed Properties
- Exact Mass: 282.94558g/mol
- Monoisotopic Mass: 282.94558g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 45.8Ų
1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0191-1g |
1-Bromo-5-methyl-2-nitro-4-trifluoromethyl-benzene |
871571-25-4 | 97% | 1g |
15943.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0191-5g |
1-Bromo-5-methyl-2-nitro-4-trifluoromethyl-benzene |
871571-25-4 | 97% | 5g |
58345.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0191-500mg |
1-Bromo-5-methyl-2-nitro-4-trifluoromethyl-benzene |
871571-25-4 | 97% | 500mg |
8463.46CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527416-500mg |
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene |
871571-25-4 | 98% | 500mg |
¥11001.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527416-1g |
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene |
871571-25-4 | 98% | 1g |
¥22320.00 | 2024-04-27 | |
| A2B Chem LLC | AI58263-2.5g |
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene |
871571-25-4 | 95% | 2.5g |
$1301.00 | 2024-04-19 | |
| A2B Chem LLC | AI58263-5g |
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene |
871571-25-4 | 95% | 5g |
$1908.00 | 2024-04-19 | |
| A2B Chem LLC | AI58263-10g |
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene |
871571-25-4 | 95% | 10g |
$2812.00 | 2024-04-19 | |
| Ambeed | A290297-1g |
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene |
871571-25-4 | 95+% | 1g |
$536.0 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1127281-500mg |
1-Bromo-5-methyl-2-nitro-4-trifluoromethyl-benzene |
871571-25-4 | 95% | 500mg |
$1115 | 2025-02-20 |
1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene Suppliers
1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Professional Introduction to 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS No. 871571-25-4)
1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene, a compound with the chemical identifier CAS No. 871571-25-4, is a highly specialized organic molecule that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatics, which are known for their versatile reactivity and utility in synthesizing a wide range of biologically active molecules. The structural features of this compound, particularly the presence of a bromine atom, a methyl group, a nitro group, and a trifluoromethyl group, make it a valuable intermediate in the development of novel chemical entities.
The significance of 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene lies in its potential applications as a building block for more complex molecules. The bromine substituent, for instance, provides a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon bonds essential for drug design. Similarly, the nitro group can be reduced to an amine, opening up pathways to introduce various amine derivatives that are crucial in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The trifluoromethyl group, a common moiety in many pharmaceuticals, is known for its ability to improve metabolic stability and binding affinity to biological targets. This feature makes 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene an attractive starting material for the synthesis of drugs targeting various diseases.
One of the most compelling areas where this compound finds application is in the synthesis of anticancer agents. Nitroaromatic compounds have been extensively studied for their antitumor properties. The introduction of fluorine atoms into aromatic rings has been shown to modulate the electronic properties of these molecules, leading to improved bioavailability and potency. For instance, recent studies have demonstrated that trifluoromethyl-substituted nitroaromatics exhibit potent inhibitory effects on kinases and other enzymes involved in cancer cell proliferation.
The methyl group in 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene also plays a critical role in determining its chemical behavior. This substituent can influence the regioselectivity of reactions, allowing chemists to selectively modify specific positions on the aromatic ring. This level of control is essential when designing molecules that must interact with biological targets in a highly specific manner.
Moreover, the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This property is particularly useful in constructing complex molecular architectures where precise control over functional group transformations is required. By leveraging this reactivity, researchers can efficiently synthesize analogues of known bioactive compounds or entirely new structures with tailored properties.
In the context of agrochemical research, 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene has shown promise as a precursor for developing novel pesticides and herbicides. The structural motifs present in this compound can be modified to create molecules that exhibit potent activity against pests while maintaining environmental safety. The trifluoromethyl group, in particular, has been associated with enhanced pesticidal activity due to its ability to increase lipophilicity and metabolic stability.
The synthesis of 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, this involves multi-step reactions starting from commercially available aromatic precursors such as anisole or toluidine. Each step must be meticulously controlled to avoid unwanted side products that could complicate subsequent functionalizations.
In conclusion, 1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS No. 871571-25-4) is a versatile and valuable compound with numerous applications in pharmaceutical and agrochemical research. Its unique structural features make it an excellent intermediate for synthesizing complex molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, its importance in the chemical industry is likely to grow even further.
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